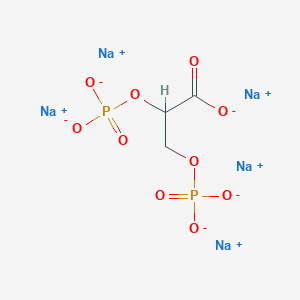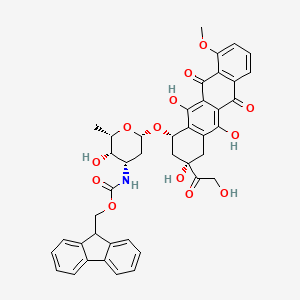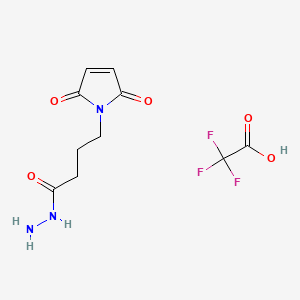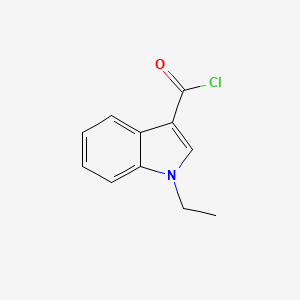
2,3-Diphospho-Glyceric Acid Pentasodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphospho-Glyceric Acid Pentasodium is a metabolite of glycolysis found within human erythrocytes. It is produced by the enzyme 2,3-diphosphoglycerate mutase as an alternative to the glycolytic pathway. This compound plays a crucial role in regulating hemoglobin’s oxygen-binding affinity by binding to hemoglobin and reducing its oxygenation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphospho-Glyceric Acid Pentasodium involves the phosphorylation of glyceric acid. The reaction typically requires phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions to ensure the formation of the diphosphate ester. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in powder form and stored at low temperatures to maintain its stability .
化学反応の分析
Types of Reactions: 2,3-Diphospho-Glyceric Acid Pentasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can convert the diphosphate groups to monophosphate or free hydroxyl groups.
Substitution: The diphosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific pH conditions to proceed efficiently.
Major Products: The major products formed from these reactions include various phosphoric acid derivatives, monophosphate esters, and substituted glyceric acid compounds .
科学的研究の応用
2,3-Diphospho-Glyceric Acid Pentasodium has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the analysis of blood cell glycolytic cycle metabolites.
Biology: The compound is crucial in studying erythrocyte metabolism and hemoglobin function.
Medicine: It is used in research related to blood disorders and oxygen transport mechanisms.
Industry: The compound finds applications in the production of biochemical reagents and diagnostic kits.
作用機序
2,3-Diphospho-Glyceric Acid Pentasodium exerts its effects by binding to hemoglobin and reducing its affinity for oxygen. This binding stabilizes the deoxygenated form of hemoglobin, facilitating the release of oxygen at tissue sites. The compound acts as an allosteric regulator, influencing the oxygen-binding capacity of hemoglobin and thus playing a vital role in oxygen transport and delivery .
類似化合物との比較
3-Phosphoglyceric Acid: Another glycolytic intermediate but with a single phosphate group.
2-Phosphoglyceric Acid: Similar structure but with a phosphate group at the second carbon position.
Glyceraldehyde-3-Phosphate: A key intermediate in glycolysis with a different functional group arrangement.
Uniqueness: 2,3-Diphospho-Glyceric Acid Pentasodium is unique due to its dual phosphate groups, which significantly impact its interaction with hemoglobin and its role in oxygen transport. This dual phosphorylation distinguishes it from other glycolytic intermediates and enhances its regulatory functions in erythrocytes .
特性
IUPAC Name |
pentasodium;2,3-diphosphonatooxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMRMXBVAUXKZ-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Na5O10P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)
![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)









